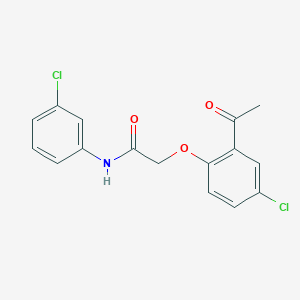
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is an organic compound that belongs to the class of acetamides
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-acetyl-4-chlorophenol and 3-chloroaniline as the primary starting materials.
Formation of Intermediate: The 2-acetyl-4-chlorophenol undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form an intermediate compound.
Amidation Reaction: The intermediate compound is then reacted with 3-chloroaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or inhibit.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
2-(2-acetyl-4-chlorophenoxy)-N-(4-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom.
2-(2-acetyl-4-bromophenoxy)-N-(3-chlorophenyl)acetamide: Bromine substituted analog.
2-(2-acetyl-4-chlorophenoxy)-N-(3-methylphenyl)acetamide: Methyl substituted analog.
Uniqueness
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of acetyl and chlorophenyl groups, which confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-(2-acetyl-4-chlorophenoxy)-N-(3-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO3/c1-10(20)14-8-12(18)5-6-15(14)22-9-16(21)19-13-4-2-3-11(17)7-13/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDVRTZOGAWCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
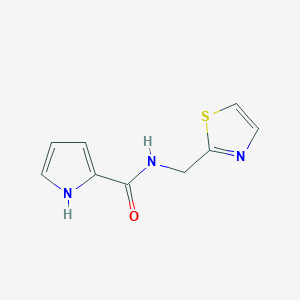
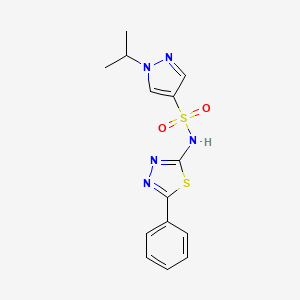

![1-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7607429.png)
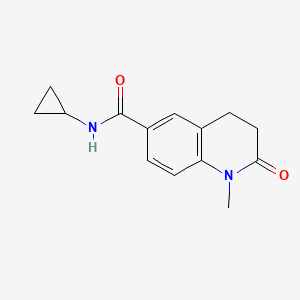
![[5-Chloro-2-(tetrazol-1-yl)phenyl]-[3-[(4-methylpiperidin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7607439.png)
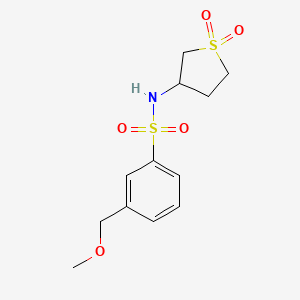

![1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B7607460.png)
![N-[3-(dimethylamino)propyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B7607471.png)
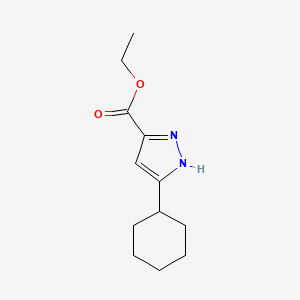
![1-[(6-Chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B7607476.png)
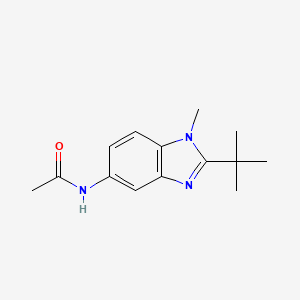
![4-{[(2,4-Dichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B7607488.png)
